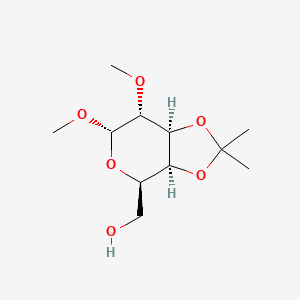

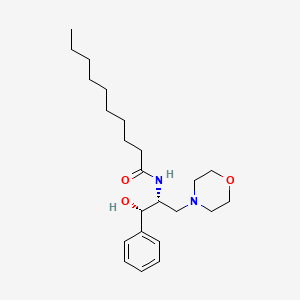

3,4-O-异丙叉-1,2-二-O-甲基-α-D-吡喃半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside involves intricate processes that are crucial for obtaining high-purity and structurally specific compounds. The enantioselective synthesis of 3,4-dihydropyran derivatives, which are essential chiral building blocks in the synthesis of bioactive molecules and natural products, is analyzed through different synthetic strategies focusing on asymmetry induced by chiral metal complexes and various organocatalysts. Over 400 papers have been reviewed to emphasize the mechanism of chirality transfer from the chiral messengers to the reaction products, showcasing the flexibility and high level of control achievable in molecular complexity (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

The molecular structure of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside and related compounds is critical for understanding their chemical behavior and potential applications. The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds highlights the complexity and applicability of these molecules in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review covers synthetic pathways employing diversified hybrid catalysts, shedding light on the molecular structure's influence on synthetic versatility and bioactivity potential (Parmar, Vala, & Patel, 2023).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside are significant for its functional applications. Research into the reactivity of similar compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles and thiazoles. This highlights the unique reactivity and potential for innovative transformations in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of compounds like 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside, including their solubility, melting points, and crystalline structure, are crucial for their application in various fields. Research on polymers from renewable resources, such as 1,4:3,6-dianhydrohexitols, reviews the synthesis of high glass transition temperature polymers with good thermomechanical resistance, highlighting the importance of molecular structure in determining physical properties (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical Properties Analysis

The chemical properties of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside are influenced by its molecular structure, affecting reactivity and interaction with other molecules. Studies on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans highlight the significance of the pyrano[3,2-b]pyran class in medicinal chemistry due to their wide-ranging biological activities. The review summarizes synthetic strategies and focuses on their medicinal applications, demonstrating the compound's chemical properties' impact on biological activity (Borah, Dwivedi, & Chowhan, 2021).

科学研究应用

化学合成和催化

复杂分子的合成通常需要使用杂化催化剂来实现具有高选择性和效率的特定结构框架。吡喃嘧啶核心,可以从类似于 3,4-O-异丙叉-1,2-二-O-甲基-α-D-吡喃半乳糖苷的结构衍生,是医药和制药工业的关键前体。它展示了广泛的合成应用和生物利用度,突出了其在药理活性化合物开发中的重要性。杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,在合成这些支架中发挥着至关重要的作用,展示了创新催化方法在药物合成中的重要性 (帕马尔、瓦拉和帕特尔,2023 年)。

可再生聚合物

利用可再生资源进行聚合物合成是一个重要的研究领域,由于其结构特征,3,4-O-异丙叉-1,2-二-O-甲基-α-D-吡喃半乳糖苷相关化合物是潜在的单体。这些源自谷物多糖的化合物被用于制造缩聚物,为石油衍生聚合物提供了一种可持续的替代品。它们的刚性、手性和无毒性使其成为合成高玻璃化转变温度聚合物的有吸引力的材料,这些聚合物可生物降解,并且由于其手性而具有特定的光学性质。这突出了此类化合物在推进环保聚合物材料开发方面的潜力 (弗努伊洛、卢梭、科洛米内斯、圣卢和帕斯卡尔,2010 年)。

天然产物化学和生物活性

对阿拉伯树胶(一种与 3,4-O-异丙叉-1,2-二-O-甲基-α-D-吡喃半乳糖苷结构域相关的复杂多糖)的研究展示了这些化合物的生物学意义。阿拉伯树胶的组成涉及 1,3-连接的 β-D-吡喃半乳糖基单元,表明其潜在的抗氧化特性和对肝、肾和心脏毒性的保护作用。尽管对其疗效的报道好坏参半,但其促吸收和抗菌特性以及对牙齿再矿化的影响,都强调了多糖及其衍生物在治疗应用中的药理潜力 (阿里、齐亚达和布伦登,2009 年)。

属性

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

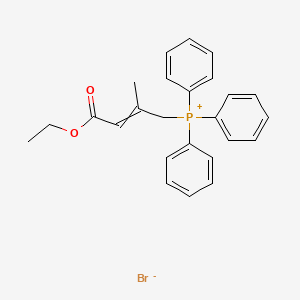

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)